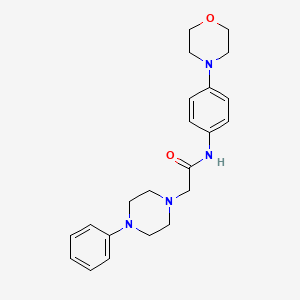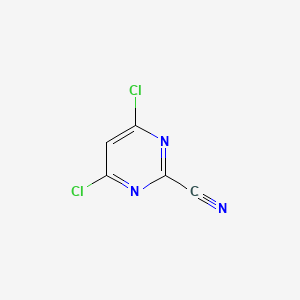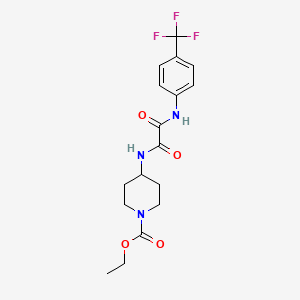
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea is a chemical compound that has been studied for its potential therapeutic applications. This compound is also known as ATEU and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of ATEU is not fully understood. However, it has been proposed that ATEU acts as a kinase inhibitor, which may contribute to its anticancer properties. In addition, ATEU has been shown to activate the Nrf2/ARE pathway, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
ATEU has been shown to have various biochemical and physiological effects. In cancer research, ATEU has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurodegenerative disease research, ATEU has been shown to reduce oxidative stress and inflammation in the brain. ATEU has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ATEU has several advantages for lab experiments, including its high purity and yield, as well as its potential therapeutic applications in cancer and neurodegenerative diseases. However, ATEU also has limitations, including its unknown mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on ATEU. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic applications. Another direction is to study the potential side effects of ATEU, which may help to determine its safety for human use. Additionally, ATEU could be further studied for its potential applications in other fields of research, such as cardiovascular disease and diabetes.
Métodos De Síntesis
The synthesis of ATEU can be achieved using various methods, including the reaction of 1-(2-bromoethyl)-2-(thiophen-3-yl)azepane with phenylisocyanate. Another method involves the reaction of 1-(2-chloroethyl)-2-(thiophen-3-yl)azepane with phenylisocyanate. Both methods have been reported to yield ATEU with good purity and yield.
Aplicaciones Científicas De Investigación
ATEU has been studied for its potential therapeutic applications in various fields of research, including cancer and neurodegenerative diseases. In cancer research, ATEU has been shown to inhibit the growth of human breast cancer cells by inducing apoptosis. In neurodegenerative disease research, ATEU has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
1-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c23-19(21-17-8-4-3-5-9-17)20-14-18(16-10-13-24-15-16)22-11-6-1-2-7-12-22/h3-5,8-10,13,15,18H,1-2,6-7,11-12,14H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMOPFNYPCFQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)NC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[4-(1H-imidazol-1-yl)phenyl]-2-oxoethyl}-2-benzofuran-1(3H)-one](/img/structure/B2914218.png)

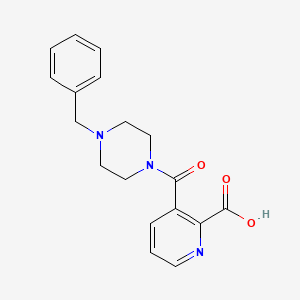
![5-(3,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2914224.png)
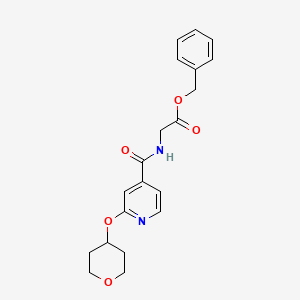
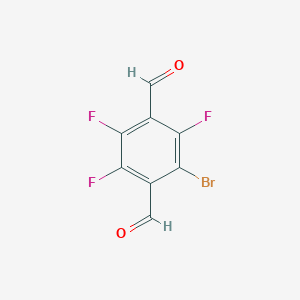
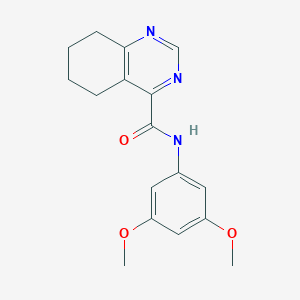

![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2914235.png)
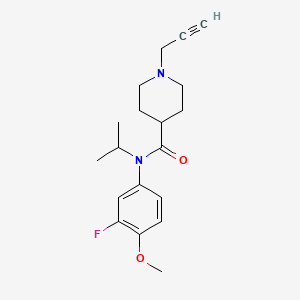
![1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole](/img/structure/B2914238.png)
